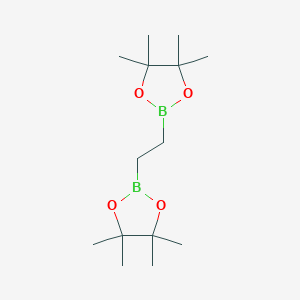

1,2-Bis((pinacolato)boryl)ethane

Descripción

Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, characterized by a direct carbon-boron bond, have become indispensable in modern chemical synthesis. Their prominence stems from their unique combination of stability and reactivity. Unlike many other organometallic reagents, organoboron compounds, particularly boronic acids and their esters, often exhibit low toxicity and are stable in the presence of air and moisture, simplifying their handling and application. nih.gov

The true power of organoboron compounds lies in their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a prime example of their utility, enabling the efficient construction of complex molecular architectures from simple precursors. This versatility has made organoboron compounds crucial in various fields, including pharmaceuticals, agrochemicals, and materials science.

Overview of 1,2-Bis((pinacolato)boryl)ethane as a Key Building Block in Organic Synthesis

This compound is a vicinal diboron (B99234) compound, meaning it possesses two boryl groups on adjacent carbon atoms. The pinacolato ligand, a bulky diol, sterically protects the boron centers, contributing to the compound's stability and making it a convenient reagent.

The primary route to synthesizing this compound is through the platinum-catalyzed diboration of ethylene (B1197577) with bis(pinacolato)diboron (B136004). rsc.org This reaction adds a boryl group to each carbon of the double bond, creating the characteristic 1,2-diborylated ethane (B1197151) backbone.

As a building block, this compound offers a platform for introducing two functional groups in a controlled manner. The two carbon-boron bonds can be functionalized sequentially, allowing for the stereoselective synthesis of more complex molecules. For instance, the oxidation of both boryl groups leads to the formation of ethane-1,2-diol, a fundamental structural motif in many organic compounds. Furthermore, the differential reactivity of the two boryl groups can be exploited in selective cross-coupling reactions, making it a valuable tool for constructing intricate molecular frameworks. organic-chemistry.org

| Property | Value |

|---|---|

| CAS Number | 364634-18-4 scbt.com |

| Molecular Formula | C14H28B2O4 scbt.com |

| Molecular Weight | 281.99 g/mol scbt.com |

| Appearance | Clear Liquid/Oil usbio.net |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate usbio.net |

Historical Context and Evolution of Vicinal Diboron Chemistry

The journey into vicinal diboron chemistry is a story of gradual advancement. While the synthesis of simple diboron compounds dates back further, the development of methods to create vicinal C-B bonds on alkanes is a more recent achievement. Early methods for preparing diborane (B8814927) itself were established in the mid-20th century, often involving reactions of metal hydrides with boron halides.

A significant breakthrough in forming vicinal diboronates was the development of transition metal-catalyzed diboration of alkenes. Platinum(0) complexes, in particular, were found to be effective catalysts for the addition of bis(pinacolato)diboron across a double bond. rsc.org This reaction proceeds through the oxidative addition of the B-B bond to the platinum center, followed by insertion of the alkene and subsequent reductive elimination to yield the 1,2-diborylated alkane. This catalytic approach offered a more direct and efficient route to vicinal diboronates compared to earlier, often stoichiometric, methods.

Further evolution in this area has focused on achieving enantioselectivity in these transformations. The use of chiral ligands on the metal catalyst allows for the synthesis of enantioenriched vicinal diboronates, which are highly valuable precursors for the asymmetric synthesis of complex molecules like 1,2-diols. nih.govnih.gov Copper-catalyzed methods have also emerged as a powerful alternative for the synthesis of vicinal diboronates, often offering different reactivity and selectivity profiles. acs.org

Scope and Academic Relevance of the Research Landscape

The study of this compound and related vicinal diboronates remains an active and relevant area of chemical research. The academic interest is driven by the ongoing need for new and efficient synthetic methods, particularly those that allow for the stereocontrolled introduction of functional groups.

Current research often focuses on several key areas:

Development of Novel Catalytic Systems: Chemists are continuously exploring new metal catalysts and ligands to improve the efficiency, selectivity, and substrate scope of vicinal diboration reactions. This includes the use of more earth-abundant and less toxic metals.

Asymmetric Synthesis: A major thrust of current research is the development of highly enantioselective methods for preparing chiral vicinal diboronates. These compounds are powerful intermediates for the synthesis of a wide range of chiral molecules, which is of paramount importance in medicinal chemistry.

Applications in Tandem Reactions: The two boryl groups in vicinal diboronates allow for sequential reactions in a single pot. Researchers are designing innovative tandem reaction sequences that leverage this property to rapidly build molecular complexity.

Exploration of New Reactivity: The unique electronic nature of the vicinal C-B bonds continues to be explored, leading to the discovery of new types of chemical transformations and the synthesis of novel organoboron compounds.

The versatility of this compound and its analogues as synthetic intermediates ensures that they will continue to be a subject of intense academic and industrial research, paving the way for the discovery of new medicines, materials, and chemical technologies.

Structure

2D Structure

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJBRPOBMHZZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467009 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364634-18-4 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 1,2 Bis Pinacolato Boryl Ethane

Participation in Cross-Coupling Reactions

1,2-Bis((pinacolato)boryl)ethane and its related bisborylalkane isomers are valuable reagents in organic synthesis, particularly in the realm of cross-coupling reactions for the construction of new carbon-carbon bonds. Their utility stems from the presence of two boron moieties, which can be selectively functionalized.

Suzuki-Miyaura Coupling Applications for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mychemblog.comsumitomo-chem.co.jp While this compound itself is more commonly associated with diboration reactions, the broader class of bis-boronates, including those derived from it, are instrumental in specialized Suzuki-Miyaura applications.

A significant advancement in this area is the enantioselective desymmetrization of prochiral 1,2-bis-boronates. nih.gov For instance, symmetric bis-boryl cyclopropanes can undergo enantioselective Suzuki-Miyaura cross-coupling to produce enantioenriched cyclopropyl (B3062369) boronates. nih.gov This process generates two contiguous stereocenters and provides access to complex, three-dimensional molecular architectures. nih.gov The reaction's enantiodetermining step is believed to be the transmetallation, which proceeds with retention of stereochemistry at the carbon center. nih.gov This strategy has been highlighted as a powerful method for preparing highly functionalized, enantioenriched boryl cyclopropanes that retain a boron moiety for further synthetic transformations. nih.gov

The development of one-pot borylation/Suzuki-Miyaura cross-coupling protocols has further enhanced the efficiency of these transformations. nih.gov These methods often utilize alternative boron sources like bis-boronic acid (BBA), which is more atom-economical than bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov Such procedures allow for the direct synthesis of arylboronic acids from aryl chlorides, followed by in-situ coupling, streamlining the synthesis of complex biaryl compounds. nih.gov

Chemoselective Coupling Reactions of 1,1-Bis[(pinacolato)boryl]alkanes

A related class of compounds, 1,1-bis[(pinacolato)boryl]alkanes, demonstrates remarkable chemoselectivity in coupling reactions. A notable application is the transition-metal-free borylation of aryl and vinyl halides. acs.orgnih.govfigshare.comkaist.ac.kr In this transformation, one of the two boron groups from the 1,1-bis[(pinacolato)boryl]alkane is selectively transferred to the organic halide. acs.orgnih.govfigshare.comkaist.ac.kr This process is typically promoted by a simple base, such as sodium tert-butoxide, without the need for a transition metal catalyst. acs.orgnih.gov

The reaction exhibits broad substrate scope and excellent functional group compatibility. acs.org Mechanistic studies, combining experimental and theoretical approaches, suggest the in-situ generation of an α-borylcarbanion from the reaction of the 1,1-bis[(pinacolato)boryl]alkane with the base. acs.orgfigshare.com This carbanion then forms a Lewis acid/base adduct with the organohalide, facilitating the borylation process. acs.orgfigshare.com This methodology provides a valuable, transition-metal-free route to organoboronate esters, which are key intermediates in Suzuki-Miyaura couplings and other transformations. nih.gov

| Substrate | Product | Catalyst/Base | Key Feature |

| Aryl/Vinyl Halide | Aryl/Vinyl Boronate Ester | Sodium tert-butoxide | Transition-metal-free selective borylation |

| Prochiral 1,2-bis-boryl cyclopropane | Enantioenriched cyclopropyl boronate | Palladium complex | Enantioselective desymmetrization |

Addition Reactions to Unsaturated Substrates

This compound is a key reagent in addition reactions to unsaturated carbon-carbon bonds, providing a direct route to vicinal diborylated compounds. These products are versatile synthetic intermediates, allowing for the stepwise and stereocontrolled introduction of various functional groups.

Stereoselective cis-Addition to Alkynes, Alkenes, Dienes, and Allenes

The addition of the two boron atoms from a diboron (B99234) reagent across an unsaturated bond, known as diboration, typically proceeds with a cis-stereochemistry. This stereoselectivity is a crucial feature of these reactions, as it allows for the predictable formation of stereodefined products. The hydroboration of alkynes, a related process, also occurs via a syn-addition, where the hydrogen and boron atoms add to the same face of the alkyne. masterorganicchemistry.com This stereochemical outcome is fundamental to the synthesis of stereodefined vinylboronates. masterorganicchemistry.com

In the context of palladium-catalyzed reactions, the coupling of haloalkynes with α,β-unsaturated carbonyls can lead to the highly regio- and stereoselective synthesis of cis-1,2-dihaloalkenes. nih.gov Furthermore, the development of methods for the stereospecific interconversion of polyborylated alkenes allows for access to a variety of stereoisomers that are not directly accessible through traditional syn-addition pathways. nih.gov This is achieved through stereoselective trifluorination and other modifications of the boryl groups. nih.gov

Diboration of Alkenes and Alkynes

The direct addition of this compound (B₂pin₂) across alkenes and alkynes is a powerful method for installing two boryl groups in a single step. These reactions are typically catalyzed by transition metals, with platinum and copper being common choices. rsc.orgresearchgate.net

Platinum(0) complexes can catalyze the diboration of terminal alkenes and strained cyclic alkenes, affording the corresponding 1,2-bis(boryl)alkanes in good yields. rsc.org Copper catalysts, often in the form of a borylcopper species generated in situ, are effective for the β-borylation of α,β-unsaturated carbonyl compounds and the borylation of terminal alkynes. researchgate.net

The diboration of terminal alkynes can lead to either 1,1-diboryl or 1,2-diboryl products depending on the catalytic system employed. chemrxiv.orgnih.gov For instance, certain catalyst systems are selective for the formation of 1,2-diboryl products from terminal aliphatic alkenes. nih.gov Conversely, methods have been developed for the 1,1-diborylation of terminal alkynes, which are valuable precursors for the synthesis of polysubstituted alkenes. chemrxiv.orgnih.gov

| Unsaturated Substrate | Reagent | Catalyst | Product |

| Terminal/Cyclic Alkenes | Bis(pinacolato)diboron | Platinum(0) complex | 1,2-Bis(boryl)alkanes |

| α,β-Unsaturated Carbonyls | Bis(pinacolato)diboron | Copper(I) salt | β-Boryl carbonyl compounds |

| Terminal Alkynes | Bis(pinacolato)diboron | Copper(I) salt | 2-Boryl-1-alkenes or 1-boryl-1-alkenes |

| Terminal Alkynes | Bis(pinacolato)diboron | Organosuperbase | 1,1-Diboryl alkenes |

Transformations Involving Boron-Stabilized Intermediates

The presence of one or more boryl groups on a carbon framework can lead to the formation of unique and synthetically useful reactive intermediates. These intermediates often exhibit reactivity patterns that enable transformations not easily achieved through other means.

A key transformation involving boron-stabilized intermediates is the 1,2-boron shift. nih.govd-nb.infonih.gov This rearrangement can occur in radical species generated from bis-boronic esters. For example, photoredox catalysis can be used to generate a primary β-boryl radical from a 1,2-bis-boronic ester. nih.gov This primary radical can then undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical. nih.gov This process allows for the selective functionalization of the more hindered position of the original 1,2-bis-boronic ester, a counterintuitive outcome. nih.gov This radical 1,2-boron shift has been shown to be stereoretentive and has been applied in diastereoselective fragmentation and transannular cyclization reactions. nih.gov

In addition to radical pathways, 1,2-migrations of boron ate complexes are well-established for carbon-carbon bond construction. d-nb.info For instance, vinylboron ate complexes can react with electrophiles, leading to a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon, with retention of the valuable boron moiety in the product. d-nb.info More recently, an unprecedented boronic ester-induced sequential bis-1,2-migration cascade has been proposed for the synthesis of 1,3-bis-(boryl)alkanes from vinylboron ate complexes and ICH₂Bpin. d-nb.info

The formation of 1,n-bisborylalkanes can also be achieved through radical boron migration in diboronate complexes generated from the reaction of bis(pinacolato)diboron with Grignard reagents. nih.gov Radical 1,2- and 1,4-boron migrations have been shown to be efficient processes for the synthesis of valuable 1,1- and 1,3-bisborylalkanes, respectively. nih.gov

Alkoxide-Induced Deborylation and Carbanion Generation

The interaction of geminal bis(boronates), such as 1,1-bis[(pinacolato)boryl]alkanes, with alkoxide bases is a known method for generating α-boryl carbanions. This process involves the nucleophilic attack of an alkoxide on one of the boron atoms, which facilitates the cleavage of a carbon-boron bond to form a carbanion stabilized by the remaining boryl group. This transformation represents a formal umpolung (reactivity inversion) of the typical electrophilic nature of organoboranes.

In a documented mechanism for 1,1-bis(pinacolboronate) esters, the reaction with a metal alkoxide leads to deborylation and the formation of a boron-stabilized carbanion. This intermediate can then react with various electrophiles, such as alkyl halides. Mechanistic investigations have considered pathways including the direct generation of an α-boryl carbanion, subsequent alkylation, or the formation of an "ate" complex that participates directly in the alkylation. For benzyldiboronates, monitoring the reaction with lithium tert-butoxide (LiOtBu) confirmed the formation of products derived from deborylation to an α-boryl carbanion. This carbanion was identified as the key intermediate responsible for subsequent carbon-carbon bond formation with esters to synthesize ketones.

While this reactivity is established for 1,1-diboryl compounds, the corresponding alkoxide-induced deborylation of the vicinal isomer, this compound, to generate a β-boryl carbanion is not prominently documented in the reviewed literature. The electronic and steric differences between a geminal and vicinal diboronate system would significantly influence the propensity and pathway of such a reaction.

Reductive Coupling Processes: Pinacol (B44631) Coupling with Arylaldehydes

Pinacol coupling is a reductive carbon-carbon bond-forming reaction that couples two carbonyl groups (from aldehydes or ketones) to form a vicinal diol. The reaction proceeds via single-electron transfer to the carbonyl, generating ketyl radical anion intermediates that subsequently dimerize.

Boron-containing reagents have emerged as effective reductants in these transformations. Specifically, bis(pinacolato)diboron (B₂pin₂), a related but structurally distinct compound from this compound, has been successfully employed as a co-reducing agent in the metal-free, thermal pinacol coupling of arylaldehydes. In this system, an isonicotinate (B8489971) catalyst activates the B₂pin₂ to facilitate the reduction of arylaldehydes, affording 1,2-diols in good yields. The reaction demonstrates high chemoselectivity and is effective for a range of arylaldehydes, including those with various functional groups and ortho-substituents.

The proposed mechanism involves the formation of a pyridine-boryl radical from the catalyst and B₂pin₂, which then generates a ketyl radical from the arylaldehyde, initiating the coupling process. Although this demonstrates the utility of diboron reagents in reductive couplings, the specific application of this compound as a reductant in pinacol coupling reactions with arylaldehydes is not described in the surveyed scientific literature.

Functional Group Tolerance in Reaction Conditions

The utility of a chemical reagent is often defined by its compatibility with a wide array of functional groups, which allows for its application in the synthesis of complex molecules without the need for extensive protecting group strategies. Research into the synthesis and application of this compound and related 1,2-diboryl compounds has shown tolerance for numerous functional groups under various reaction conditions.

For instance, a metal- and base-free method for the diboration of alkenes using bis(pinacolato)diboron to produce alkyl 1,2-bis(boronates) exhibits a broad substrate scope and good functional-group tolerance. Similarly, transition-metal-free borylation reactions using the related 1,1-bis[(pinacolato)boryl]alkanes demonstrate excellent chemoselectivity and compatibility with diverse functionalities.

The table below summarizes functional groups that have been shown to be compatible with reaction conditions used to either synthesize or react 1,2-bis(boronate) esters.

This tolerance underscores the value of 1,2-diborylated compounds as versatile building blocks in modern organic synthesis, enabling the construction of complex molecular architectures.

Catalytic Applications of 1,2 Bis Pinacolato Boryl Ethane in Organic Synthesis

Transition Metal-Catalyzed Processes

The versatility of 1,2-bis((pinacolato)boryl)ethane, and more commonly its precursor bis(pinacolato)diboron (B136004) (B₂pin₂), is most evident in transition metal-catalyzed reactions. These processes leverage the unique reactivity of the boron-boron bond in B₂pin₂ when activated by a metal center, enabling the formation of valuable organoboronate esters from simple hydrocarbon feedstocks.

C-H Borylation of Aliphatic and Aromatic Substrates

Direct C-H borylation has emerged as one of the most powerful strategies for functionalizing otherwise inert C-H bonds. This transformation introduces a versatile boronic ester group, a key building block in numerous subsequent reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.

Iridium Catalysis: Iridium-based catalysts are the most widely used and efficient systems for the C-H borylation of arenes and heteroarenes using bis(pinacolato)diboron (B₂pin₂). Seminal work demonstrated that catalysts generated from precursors like [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂ in combination with bipyridine ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) are exceptionally effective. mdpi.comnih.gov These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. nih.gov The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle, where an active Ir(III) tris(boryl) complex activates the arene C-H bond via oxidative addition to form an Ir(V) intermediate. nih.govacs.org

Rhodium Catalysis: Rhodium catalysts have also been developed for C-H borylation, often providing complementary selectivity to iridium systems. For instance, a pyridine-directed, rhodium-catalyzed method has been developed for the C6-selective C-H borylation of 2-pyridones with B₂pin₂. nih.gov This reaction proceeds with perfect site selectivity under relatively mild conditions, showcasing the power of directing groups in controlling the position of borylation. nih.gov

Ruthenium Catalysis: Ruthenium complexes offer another avenue for C-H borylation. Ru(II) biscarboxylate complexes have been shown to catalyze the borylation of both C(sp²)-H and C(sp³)-H bonds. acs.org Furthermore, specific phenylindenyldihydridosilyl ruthenium complexes have proven highly efficient in the ortho-selective borylation of pyridyl substrates, achieving high yields with low catalyst loadings. nih.gov

Table 1: Comparison of Metal Catalysts in C-H Borylation

| Metal Catalyst System | Typical Substrates | Key Features | Citations |

| [Ir(cod)Cl]₂ / dtbpy | Arenes, Heteroarenes | High efficiency, broad scope, sterically controlled regioselectivity. | mdpi.comnih.gov |

| Rhodium / Pyridine (B92270) DG | 2-Pyridones | High C6-selectivity via directing group strategy. | nih.gov |

| Ru(II) Complexes | Pyridines, Alkanes | Ortho-selectivity for pyridines, C(sp³)-H borylation capability. | acs.orgnih.gov |

Controlling the position of borylation on a substrate is crucial for synthetic utility. In iridium-catalyzed reactions, regioselectivity is primarily governed by steric effects, with the borylation occurring at the most accessible, least hindered C-H bond. mdpi.comnih.gov For example, 1,3-disubstituted arenes are selectively borylated at the C5 position, remote from both substituents. nih.gov

However, this inherent steric preference can be overridden through chelation assistance or directing group strategies. The use of specific ligands or directing groups on the substrate can steer the catalyst to a specific, often more sterically hindered, position. A reliable method for achieving ortho-borylation of aryl ketones involves an iridium(I) catalyst with an ancillary phosphine (B1218219) ligand, which directs the borylation to the C-H bond adjacent to the carbonyl group. mdpi.com Similarly, benzoate (B1203000) esters can be selectively borylated at the ortho position using an iridium-phosphine complex. researchgate.net In rhodium catalysis, a pyridine directing group has been used to achieve perfect C6-selectivity in the borylation of 2-pyridones. nih.gov Ruthenium catalysts have also demonstrated excellent ortho-selectivity in the borylation of pyridyl substrates. nih.gov

Table 2: Regioselectivity in Aromatic C-H Borylation

| Substrate Type | Catalyst System | Primary Selectivity | Control Element | Citations |

| Unsubstituted/Simple Arenes | Ir/dtbpy | Least Sterically Hindered | Steric Hindrance | nih.gov |

| Aryl Ketones | Ir/AsPh₃ | Ortho to Carbonyl | Chelation/Directing Group | mdpi.com |

| Benzoate Esters | Ir/Phosphine | Ortho to Ester | Directing Group | researchgate.net |

| 2-Pyridones | Rhodium | C6 Position | Directing Group | nih.gov |

| Pyridines | Ruthenium | Ortho to Nitrogen | Catalyst Control | nih.gov |

Harnessing light energy to drive chemical reactions is a cornerstone of green chemistry. thieme-connect.de Photochemical C-H borylation offers an alternative strategy that can proceed under very mild, often room-temperature, conditions. These methods typically rely on the photo-excitation of a metal complex to a more reactive state that can activate C-H bonds. acs.org The key step is often the photo-induced dissociation of a ligand from the metal center, creating a coordinatively unsaturated and highly reactive intermediate. acs.org

The first catalytic photochemical C-H borylation involved using a Rhenium(I) complex under UV irradiation to achieve the terminal borylation of alkanes with B₂pin₂. acs.org More recently, protocols using base metals have been developed. For instance, bimetallic complexes such as Cu-Fe and Zn-Fe can catalyze the borylation of aryl C-H bonds at room temperature under UV light. acs.org Visible-light-induced photoredox catalysis has also emerged as a powerful, eco-friendly method for preparing organoboron compounds from various precursors. thieme-connect.de

Copper-Catalyzed Reactions

Copper catalysts, being more abundant and less expensive than precious metals like iridium and rhodium, represent a highly attractive alternative for borylation reactions. Copper-based systems have been developed for a wide range of borylations, including the conjugate addition to α,β-unsaturated carbonyl compounds and multicomponent couplings. nih.gov

While specific examples involving enynes and aldehydes are specialized, the principle of using copper to orchestrate the assembly of multiple components with a boron source is well-established. A prominent example is the copper-catalyzed three-component coupling of allenes, bis(pinacolato)diboron (B₂pin₂), and imines. nih.gov This reaction demonstrates the power of copper catalysis to generate complex, high-value molecules from simple starting materials in a single step with excellent control over selectivity.

In this process, the copper catalyst facilitates a borylative coupling that assembles the allene, the imine, and a boryl group from B₂pin₂ to form branched homoallylic amines. nih.gov These products are highly valuable as they contain three versatile functional groups—an amine, an alkene, and a boronic ester—that can be further modified. The reaction proceeds with high regio-, chemo-, and diastereoselectivity, highlighting the precise control offered by the copper catalyst. nih.gov A proposed catalytic cycle involves the formation of an allylcopper intermediate which then adds to the imine to forge the new carbon-carbon and carbon-nitrogen bonds. nih.gov This strategy provides a powerful and efficient route to complex amine structures that are common in biologically active molecules. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysts are widely used in conjunction with diboron (B99234) reagents to effect a range of important synthetic transformations, including cross-coupling and ring-opening reactions.

This compound and its analogues can participate in palladium-catalyzed cross-coupling reactions with various organic electrophiles, such as aryl and vinyl halides or triflates. pku.edu.cnmdpi.com These reactions provide access to a wide array of organoboronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. acs.org For instance, the palladium-catalyzed coupling of bis(pinacolato)diboron with 1-alkenyl halides proceeds with high yield and complete retention of the double bond configuration. pku.edu.cnmdpi.com

A palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines has been developed. researchgate.netcsic.esrsc.org This reaction involves the cleavage of the C(sp³)–N bond of the aziridine (B145994) ring and the formation of a new C-B bond, yielding β-amino-β-arylethylboronates. researchgate.netcsic.es The reaction proceeds with high regioselectivity, with the boryl group being introduced at the carbon atom distal to the aryl substituent. csic.es Importantly, the reaction occurs with inversion of stereochemistry at the carbon undergoing borylation. researchgate.netcsic.es Computational studies have provided insight into the reaction mechanism, suggesting an Sₙ2-type oxidative addition of the aziridine to the palladium catalyst as the key regioselectivity-determining step. csic.esrsc.org

Table 3: Palladium-Catalyzed Ring-Opening Borylation of 2-Arylaziridines

| Entry | 2-Arylaziridine | Product | Yield (%) |

| 1 | 2-Phenylaziridine | β-Amino-β-phenylethylboronate | 85 |

| 2 | 2-(4-Tolyl)aziridine | β-Amino-β-(4-tolyl)ethylboronate | 82 |

| 3 | 2-(4-Fluorophenyl)aziridine | β-Amino-β-(4-fluorophenyl)ethylboronate | 90 |

Data based on studies of palladium-catalyzed ring-opening borylation of 2-arylaziridines. researchgate.net

A highly efficient and atom-economical approach for the synthesis of biaryls is the one-pot borylation/Suzuki cross-coupling reaction. rsc.org In this tandem process, an aryl halide is first subjected to a palladium-catalyzed borylation with a diboron reagent. Without isolation of the intermediate arylboronate, a second aryl halide and a base are added to the reaction mixture, and a subsequent Suzuki-Miyaura cross-coupling reaction takes place, affording the unsymmetrical biaryl product. rsc.org This methodology avoids the isolation of often sensitive boronic acid intermediates and reduces waste, making it an attractive strategy for the synthesis of complex molecules. Both traditional heating and room-temperature protocols have been developed for this transformation.

Other Transition Metal Catalyses (e.g., Nickel, Gold)

A comprehensive search of scientific databases reveals a scarcity of specific research detailing the application of This compound as a primary reagent in nickel- and gold-catalyzed reactions.

Nickel Catalysis: While nickel-catalyzed cross-coupling reactions are a cornerstone of organic synthesis, the literature predominantly features the use of bis(pinacolato)diboron (B₂pin₂) as a borylating agent or as a reductant. rsc.orgnih.gov For instance, nickel catalysis is employed for the borylative ring-opening of aryl cyclopropyl (B3062369) ketones and the reductive coupling of alkyl halides, but these reactions utilize B₂pin₂. rsc.orgnih.gov There are no prominent, detailed research findings or data tables available that specifically document the use of this compound in similar nickel-catalyzed transformations.

Gold Catalysis: The field of gold catalysis extensively covers the activation of alkynes, allenes, and alkenes towards various nucleophiles. beilstein-journals.orgmdpi.com These reactions, which include hydroarylations and cycloadditions, typically employ gold complexes with phosphine ligands or involve other borylating agents. researchgate.net There is no significant body of work found that specifically employs this compound as a key reactant or precursor within gold-catalyzed protocols.

Organocatalytic and Metal-Free Protocols

The development of organocatalytic and metal-free reactions represents a significant advancement in sustainable chemistry. However, the role of this compound in the specific protocols outlined below is not well-documented in the available scientific literature.

The organocatalytic pinacol (B44631) coupling of arylaldehydes is a known metal-free method for forming vicinal diols. wikipedia.org This transformation can be achieved using an isonicotinate (B8489971) catalyst, where a diboron compound acts as a co-reducing agent. nih.govrsc.org However, published research consistently identifies bis(pinacolato)diboron (B₂pin₂) as the crucial co-reducing agent in this reaction. nih.govrsc.org The process involves the formation of a pyridine-boryl radical from the catalyst and B₂pin₂, which then generates the necessary ketyl radical from the aldehyde for the coupling to proceed. nih.gov Extensive searches did not yield studies or data tables detailing the use of this compound as a substitute for B₂pin₂ in this specific organocatalytic reaction.

The base-catalyzed, transition-metal-free diborylation of alkynes is an efficient method for synthesizing cis-1,2-bis(boryl)alkenes. researchgate.net This reaction provides a practical alternative to metal-catalyzed processes. The established protocols for this transformation utilize a catalytic amount of a simple base, such as potassium carbonate (K₂CO₃), in the presence of a diboron reagent. researchgate.net The scientific literature exclusively reports the use of bis(pinacolato)diboron (B₂pin₂) for this purpose. researchgate.net No research findings or corresponding data on the successful application of this compound in the base-catalyzed diborylation of alkynes were found.

Transition-metal-free methods for the borylation of aryl and vinyl halides are of high interest to avoid potential metal contamination in products. These reactions can proceed via radical pathways or through the formation of α-borylcarbanions. organic-chemistry.orgnih.govnih.gov Studies in this area describe the use of diboron reagents like bis(catecholato)diboron (B79384) (B₂cat₂) or, more relevantly, 1,1-bis[(pinacolato)boryl]alkanes . organic-chemistry.orgnih.gov In the latter case, a single boron group from the geminal diboron compound is transferred to the halide in the presence of a base like sodium tert-butoxide. organic-chemistry.orgnih.gov Despite the structural similarity, there is a lack of published, detailed research findings or data tables that describe the use of the vicinal diboron compound, this compound, for the transition-metal-free borylation of aryl or vinyl halides.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for modeling chemical reactions at the molecular level, offering predictions and explanations that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For a compound such as 1,2-Bis((pinacolato)boryl)ethane, DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves calculating the energies of starting materials, intermediates, transition states, and products.

The transition state, a high-energy species existing for a fleeting moment, represents the energy barrier that must be overcome for a reaction to proceed. Identifying its geometry and energy is crucial for understanding reaction rates and selectivity. While extensive DFT studies have been conducted on related bis(boryl) compounds, specific published data detailing the transition states for reactions involving this compound as a reactant are not widely available in the general scientific literature. Theoretical studies on analogous systems, such as the transition-metal-free borylation using 1,1-bis[(pinacolato)boryl]alkanes, have shown the formation of key intermediates like α-borylcarbanions that subsequently react with electrophiles. nih.gov A similar approach could theoretically be applied to understand the reactivity of the 1,2-isomer.

The geometry of a molecule, particularly its bond lengths and angles, is intrinsically linked to its reactivity. Theoretical analysis can provide precise data on the B-C (boron-carbon) bond lengths within this compound. Changes in this bond length during a reaction can be correlated with the molecule's reactivity. For instance, an elongated B-C bond in a calculated transition state might suggest that bond breaking is a key feature of that step.

Furthermore, factors like the substitution on the ethane (B1197151) backbone or the nature of the boron-protecting group (pinacolato) influence the electronic environment and, consequently, the B-C bond characteristics. Studies on structurally similar molecules, such as 1,2-diphenylethanes, have shown that even subtle effects like torsional vibrations can influence the measured length of the central C-C ethane bond. researchgate.net A theoretical analysis of this compound would similarly need to account for conformational flexibility to correlate its structure with potential reactivity.

During many reactions, organoboron compounds form intermediate species, such as four-coordinate borate (B1201080) complexes, when they interact with nucleophiles or bases. Quantum-chemical studies, including DFT, are essential for characterizing these transient structures. These calculations can determine the stability and electronic properties of proposed intermediates, helping to confirm or refute a hypothesized reaction mechanism. For example, in a base-mediated reaction involving this compound, quantum chemistry could model the interaction of the base with one of the boron centers to form a borate complex, which could be a critical step preceding further transformations.

Experimental Mechanistic Elucidations

Experimental techniques provide the physical evidence required to validate or challenge the models proposed by theoretical studies.

Spectroscopic methods are indispensable for monitoring reactions in real-time and identifying transient species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹¹B NMR) and Infrared (IR) spectroscopy can track the consumption of this compound and the appearance of products. In some cases, where a reaction intermediate has a sufficient lifetime, it can be directly observed and characterized. For instance, the formation of a four-coordinate borate intermediate would cause a significant upfield shift in the ¹¹B NMR spectrum compared to the starting three-coordinate boronic ester. While these techniques are standard practice, specific spectroscopic studies detailing the intermediates of reactions with this compound are highly specific to the reaction being studied and are not broadly cataloged.

Kinetic studies measure reaction rates to help determine the composition of the rate-determining step of a mechanism. A key tool in these studies is the kinetic isotope effect (KIE), which compares the rate of a reaction using a molecule with a heavier isotope to the rate of the same reaction with the lighter isotope. wikipedia.org

The deuterium (B1214612) kinetic isotope effect (kH/kD) is particularly common. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction. princeton.edulibretexts.org Replacing the hydrogen with deuterium, which forms a stronger bond, slows the reaction down. libretexts.org A smaller secondary KIE (kH/kD ≈ 1) occurs when the C-H bond is not broken in the rate-determining step but is located at or near the reaction center. wikipedia.org

For a hypothetical elimination reaction involving this compound, measuring the KIE by synthesizing a deuterated version (e.g., this compound-d4) could definitively prove whether the C-H bond cleavage is part of the slowest step. libretexts.orgrutgers.edu Despite the power of this technique, specific KIE studies performed on reactions of this compound are not prominently featured in general chemical literature.

Role of Ligands and Catalyst Design in Directing Selectivity

The selectivity of reactions involving this compound and related diboron (B99234) reagents is profoundly influenced by the choice of ligands coordinated to the metal catalyst. Ligands dictate the steric and electronic environment of the catalytic center, which in turn governs the regioselectivity and enantioselectivity of the borylation process. Both computational and experimental studies have been instrumental in elucidating these effects and guiding the rational design of more efficient catalysts. kaist.ac.krepa.gov

A key area of investigation has been the C-H borylation of alkanes and arenes. For instance, in the iridium-catalyzed borylation of methane (B114726) using bis(pinacolato)diboron (B136004), computational modeling has shown that using a soft Lewis basic chelating ligand, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), is crucial. kaist.ac.krepa.govgoogleapis.com The dmpe ligand facilitates polarization of the iridium center, which lowers the activation barrier for the rate-determining oxidative addition step, leading to a seven-coordinate iridium(V) intermediate. kaist.ac.krepa.govgoogleapis.comresearchgate.net This rational catalyst design has led to significant experimental success, achieving high turnovers and selectivity for the monoborylation product. kaist.ac.krepa.govresearchgate.net

In rhodium-catalyzed C-H borylation, the nature of both the N-heterocyclic carbene (NHC) and the ancillary cyclopentadienyl-type ligand plays a critical role. Studies comparing indenyl and cyclopentadienyl (B1206354) (Cp) ligands in [Rh(Cp/Ind)(SIDipp)(COE)] systems (where SIDipp is an NHC and COE is cis-cyclooctene) revealed that the indenyl complex is a far superior catalyst for benzene (B151609) borylation. nih.gov Similarly, in the cobalt-catalyzed hydroboration of 1,3-dienes, the backbone and substituents of chelating bis-phosphine ligands have a dramatic effect on regioselectivity. nih.gov Ligands with a narrow bite angle were found to favor the uncommon, yet valuable, 4,3-hydroboration product with high enantioselectivity. nih.gov

Table 1: Influence of Ligand and Catalyst Design on Selectivity in Borylation Reactions This table is interactive. Click on the headers to sort the data.

| Catalyst System | Ligand(s) | Substrate | Key Finding | Selectivity Outcome | Citations |

|---|---|---|---|---|---|

| Iridium | 1,2-bis(dimethylphosphino)ethane (dmpe) | Methane | Soft, chelating phosphine (B1218219) ligand lowers the activation barrier for C-H oxidative addition. | High selectivity for monoborylation product (up to 170 turnovers). | kaist.ac.krepa.govresearchgate.net |

| Rhodium | Indenyl, SIDipp | Benzene | Indenyl ligand significantly outperforms the analogous Cp ligand. | 97% yield of PhBpin with indenyl vs. no reaction with Cp complex. | nih.gov |

| Cobalt | Chiral bis-phosphines (e.g., i-PrDuPhos, Duanphos) | 1,3-Dienes | Ligand backbone and bite angle control regioselectivity between 1,2- and 4,3-hydroboration. | High regioselectivity (>91%) and enantioselectivity (er >99:1) for the 4,3-adduct. | nih.gov |

| Cobalt | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1,3-Dienes | Showed formation of the uncommon googleapis.comresearchgate.net-hydroboration product. | Moderate regioselectivity (40:58 for 4,3- vs 1,2-adduct). | nih.gov |

Understanding Radical and Ionic Pathways (e.g., α-Boryl Carbanions, Pyridine-Boryl Radicals)

The functionalization of organoboron compounds derived from reagents like this compound can proceed through distinct ionic or radical mechanistic pathways, depending on the reaction conditions and reagents employed.

Ionic Pathways: α-Boryl Carbanions A significant ionic pathway involves the formation of α-boryl carbanions. These nucleophilic intermediates can be generated from geminal bis(boronates), such as 1,1-bis(pinacolato)boryl)ethane, through alkoxide-induced deborylation. nih.govacs.org This process represents a reactivity umpolung, transforming the typically electrophilic boron-bearing carbon into a nucleophile. acs.org Mechanistic studies have confirmed that an α-boryl carbanion is the key intermediate responsible for C-C bond formation when reacting with electrophiles like esters or alkyl halides. nih.govacs.org For example, monitoring the reaction of a benzyldiboronate with LiOᵗBu provided direct evidence for the formation of the α-boryl carbanion, which was subsequently trapped by an ester to form a ketone. acs.org These versatile carbanions provide access to a wide range of primary, secondary, and tertiary alkylboronic esters. nih.govacs.org

Radical Pathways: Pyridine-Boryl and β-Boryl Radicals In contrast, radical pathways have emerged as a powerful strategy in borylation chemistry. A notable example is the formation of pyridine-stabilized boryl radicals from the reaction of bis(pinacolato)diboron with pyridine (B92270) derivatives. rsc.orgthieme.de This strategy enables the transition-metal-free borylation of aryl halides. acs.org The mechanism involves the generation of an aryl radical, which then undergoes a selective cross-coupling with the pyridine-stabilized boryl radical. thieme.deacs.org Computational studies suggest that a radical-radical cross-coupling is more energetically favorable than a traditional Minisci-type addition. rsc.org

Another important radical process is the 1,2-boron shift. Photoredox-catalyzed mono-deboronation of 1,2-bis-boronic esters generates a primary β-boryl radical. organic-chemistry.orgnih.govresearchgate.net This radical can undergo a rapid and stereoretentive 1,2-boron shift to form a more thermodynamically stable secondary or tertiary radical. organic-chemistry.orgnih.gov This shift allows for the counter-intuitive selective functionalization at the more hindered position of the 1,2-bis-boronic ester, reversing conventional selectivity patterns. organic-chemistry.orgnih.gov This methodology has been applied to complex transformations, including diastereoselective fragmentations and transannular cyclization reactions. nih.govresearchgate.net

B-B Bond Activation Mechanisms (e.g., σ-bond metathesis, Oxidative Addition, Reductive Addition)

The cleavage of the boron-boron bond in diboron reagents is the crucial first step in most borylation reactions. This activation can be achieved through several distinct mechanisms, primarily involving transition metal catalysts.

Oxidative Addition Oxidative addition is a common pathway where a metal center inserts into the B-B bond. libretexts.orglibretexts.org In this process, the metal's oxidation state, electron count, and coordination number all increase by two. libretexts.orgumb.edu This mechanism is typical for electron-rich metal centers in low oxidation states. libretexts.org For example, the iridium-catalyzed borylation of methane is initiated by the oxidative addition of the B-B bond of bis(pinacolato)diboron to an Ir(III) center, which subsequently enables the C-H activation step. kaist.ac.krepa.govgoogleapis.com This pathway requires the metal to have a stable oxidation state two units higher than its starting state. umb.edu The reaction is facilitated by electron-donating ligands on the metal, which stabilize the resulting higher oxidation state. libretexts.org

σ-Bond Metathesis An alternative to oxidative addition is σ-bond metathesis. This mechanism, often invoked for early transition metals or metals that cannot easily access a higher oxidation state, does not involve a change in the metal's formal oxidation state. nih.gov In a σ-Complex Assisted Metathesis (σ-CAM) pathway, a σ-bond complex forms between the metal and the B-B bond, followed by a partner exchange through a single transition state. nih.govwhiterose.ac.uk Experimental and computational evidence suggests that the unoccupied p-orbital on the boron atom can be intimately involved, assisting in the C-H activation step by accepting electron density from the metal. nih.gov In some copper-catalyzed systems, σ-bond metathesis between a copper alkoxide and the diboron reagent is proposed to generate a key borylcopper intermediate, which then participates in the catalytic cycle. thieme-connect.deresearchgate.net

Reductive Addition A less common but mechanistically intriguing pathway is reductive addition. This has been described in organocatalytic systems. For instance, the diboration of pyrazine (B50134) derivatives can be catalyzed by 4,4'-bipyridine (B149096). The proposed catalytic cycle involves the reductive addition of the B-B bond of bis(pinacolato)diboron across the two nitrogen atoms of 4,4'-bipyridine to form an N,N'-diboryl-4,4'-bipyridinylidene intermediate. researchgate.net This is followed by the oxidative transfer of the boryl groups to the pyrazine substrate, regenerating the catalyst. researchgate.net

Formation of Active Boron Reagents (e.g., Tetrahydroxydiboron)

Under certain conditions, this compound and its parent compound, bis(pinacolato)diboron (B₂pin₂), can serve as precursors for the in-situ generation of other active boron reagents. One such important species is tetrahydroxydiboron (B82485) (B₂(OH)₄). wikipedia.org

Broader Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

Vicinal bis(boronic) esters, such as 1,2-Bis((pinacolato)boryl)ethane, are recognized as versatile intermediates in organic synthesis, primarily enabling the rapid and stereocontrolled elaboration of simple precursors like alkenes. The two carbon-boron (C-B) bonds can be functionalized sequentially, allowing for the controlled construction of complex molecular architectures.

Research has demonstrated that the selective monofunctionalization of 1,2-bis-boronic esters can be achieved through photoredox catalysis. This process can generate a β-boryl radical, which may undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical. This pivotal rearrangement allows for the selective chemical transformation of the more sterically hindered boronic ester, providing access to a diverse range of functionalized boronic esters. acs.org This capability for sequential and selective reactions makes such compounds powerful tools for chemists to build intricate carbon skeletons.

Applications in the Synthesis of Functionalized Organic Materials

The application of this compound as a direct precursor for luminescent dyes and related advanced materials is not extensively documented in dedicated studies. While organoboron compounds, in general, are crucial in materials science, the specific contributions of this vicinal diboron (B99234) ester remain a niche area of investigation.

There is no significant information available in the scientific literature detailing the use of this compound as a dopant or in any other role within the fabrication of Organic Light-Emitting Diodes (OLEDs).

Development of Boron-Based Catalysts and Reagents

While the field of boron-based catalysis is broad, the specific use of this compound in the development of new catalysts and reagents is not a prominent feature of current chemical research. Its structure is more suited to its use as a synthetic building block rather than as a ligand or catalyst component itself.

General Utility in Pharmaceutical and Drug Discovery Research

Organoboron compounds are valuable intermediates in medicinal chemistry and drug discovery, often used in cross-coupling reactions to construct complex molecules that form the basis of new therapeutic agents. thieme-connect.de However, the specific utility of this compound as a key synthetic intermediate in published pharmaceutical or drug discovery research is not widely reported. Its potential lies in the general capacity of vicinal diboron compounds to act as building blocks for novel molecular scaffolds.

Future Directions and Emerging Research Avenues for 1,2 Bis Pinacolato Boryl Ethane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and selective diboration reactions using 1,2-Bis((pinacolato)boryl)ethane is driving the development of innovative catalytic systems. While platinum, palladium, and copper catalysts have been traditionally employed, current research is expanding to include earth-abundant metals and novel ligand designs to overcome existing limitations.

A significant area of focus is the use of copper(I) catalysis, which offers a cost-effective and less toxic alternative to precious metal catalysts. researchgate.net Researchers have developed copper-catalyzed borylation of various substrates, including acyl chlorides, demonstrating high efficiency and functional group tolerance under mild conditions. researchgate.net The use of specific ligands, such as polystyrene-supported triphenylphosphine, can further enhance catalyst performance by suppressing side reactions. researchgate.net

Furthermore, the field is witnessing the rise of heterogeneous catalysts, such as metal-organic frameworks (MOFs). For instance, Cu₃(BTC)₂ (where BTC = 1,3,5-benzenetricarboxylate) has been successfully used as a recyclable, heterogeneous catalyst for the borylation of α,β-conjugated enones with B₂pin₂. nih.gov This approach simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. The development of such robust systems is crucial for industrial-scale applications.

Future efforts will likely concentrate on designing catalysts that offer unprecedented levels of chemo-, regio-, and stereoselectivity. This includes the creation of sophisticated ligands that can precisely control the steric and electronic environment around the metal center, enabling challenging transformations that are currently inaccessible.

| Catalyst System | Substrate Type | Key Advantages |

| Copper(I) with tBuOLi/Polystyrene-supported triphenylphosphine | Acyl Chlorides | High efficiency, suppresses alcoholysis, mild conditions. researchgate.net |

| Cu₃(BTC)₂ (MOF) | α,β-conjugated enones | Heterogeneous, reusable, wide substrate scope. nih.gov |

| Platinum(0) complexes (e.g., Pt(dba)₂) | Terminal and Strained Cyclic Alkenes | High yields for selective diboration. rsc.org |

Exploration of New Reactivity Modes and Unprecedented Transformations

Beyond its conventional role in the diboration of unsaturated bonds, researchers are uncovering novel reactivity patterns for this compound, leading to unprecedented chemical transformations. These new modes of action expand the synthetic utility of B₂pin₂ far beyond its traditional applications.

One such emerging area is the palladium-catalyzed ring-opening borylation of strained heterocycles. For example, the regioselective borylative ring-opening of 2-arylaziridines has been achieved, providing access to valuable β-amino-β-arylethylboronates through a C(sp³)–N bond cleavage. nih.gov This reaction represents a significant advance, as it is the first instance of ring-opening borylation on non-vinylic aziridines. nih.gov

Moreover, B₂pin₂ is finding new roles in multicomponent reactions, such as the Catellani reaction. It has been employed as a terminating reagent in a three-component coupling with aryl iodides and various electrophiles, enabling the synthesis of complex ortho-disubstituted benzylboronates. researchgate.net This showcases the ability of B₂pin₂ to participate in sophisticated, cascade reaction sequences. The development of organocatalytic systems has also shown that B₂pin₂ can act as a reductant, for instance, in the pinacol (B44631) coupling of aryl aldehydes. researchgate.net

Future research will likely focus on discovering further non-canonical roles for B₂pin₂, such as its participation in C-H activation/borylation sequences on unactivated substrates and its use as a precursor to other reactive boron species under mild, innovative conditions.

Advancements in Asymmetric Synthesis and Enantioselective Control

The synthesis of chiral molecules is a paramount objective in organic chemistry, particularly for the pharmaceutical and agrochemical industries. A major frontier in B₂pin₂ chemistry is the development of advanced methods for asymmetric diboration, enabling the creation of specific stereoisomers with high enantiomeric purity.

Significant progress has been made in copper-catalyzed asymmetric borylation. The use of chiral ligands in conjunction with copper catalysts allows for the enantioselective β-boration of substrates like acyclic enones and N-tert-butanesulfinyl imines. acs.orgresearchgate.net These reactions provide access to synthetically versatile chiral α-amino boronic acid derivatives and other valuable building blocks. researchgate.net

Recent breakthroughs include the synthesis of highly valuable 1,2-bis(boronic) esters that feature acyclic and non-adjacent 1,3-stereogenic centers, a motif prevalent in many bioactive molecules. nih.gov This was achieved through a novel migratory coupling reaction, demonstrating a new activation mode for gem-diborylalkanes in asymmetric catalysis. nih.gov Density Functional Theory (DFT) calculations have been instrumental in understanding the origins of the high enantioselectivity, often attributed to steric repulsions between the ligand and substrate in the transition state. nih.gov

The future in this domain lies in the design of more universal and highly effective chiral catalysts that can be applied to a broader range of substrates with predictable and high levels of enantiocontrol. The development of catalytic systems that can generate multiple stereocenters in a single, controlled step remains a key objective.

| Catalytic System | Substrate | Product Type | Significance |

| Copper-based | Acyclic Enones | Chiral β-boryl ketones | Access to functionalized chiral building blocks. acs.org |

| Copper(II) with chiral ligands | N-tert-butanesulfinyl imines | Chiral α-amino boronic acid derivatives | Pharmaceutically relevant motifs via a benchtop stable catalyst. researchgate.net |

| Not specified | gem-diborylmethane and 1,2-bis(boryl)alkenes | Chiral 1,2-bis(boronic) esters with non-adjacent 1,3-stereocenters | Construction of challenging acyclic stereocenters. nih.gov |

Sustainable and Green Chemistry Approaches in Diboration Reactions

In line with the global push for environmentally responsible chemical manufacturing, a significant research effort is directed towards developing sustainable and green methods for diboration reactions involving this compound.

A remarkable recent development is the use of water to assist in the activation of B₂pin₂ for the diboration of alkenes and alkynes. rsc.org This method is both metal- and base-free, representing a significant leap in sustainable chemistry. rsc.org The reaction proceeds without organic solvents, and the workup is a simple extraction, drastically reducing waste generation. rsc.org Mechanistic studies suggest that tetrahydroxydiboron (B82485) is formed as the active boron reagent in this process. rsc.org

The development of heterogeneous and recyclable catalysts, such as the Cu₃(BTC)₂ MOF mentioned earlier, also contributes to greener synthesis by minimizing catalyst waste and simplifying purification processes. nih.gov The pursuit of catalysts based on earth-abundant and non-toxic metals like copper and iron, instead of precious metals like platinum and palladium, is another key strategy for enhancing the sustainability of diboration reactions.

Future research will continue to explore solvent-free reaction conditions, the use of benign activating agents, and the design of highly efficient catalysts that can operate at low loadings and be easily recovered and reused, further minimizing the environmental footprint of these important transformations.

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of diboration reactions into continuous flow chemistry systems is an emerging area that promises to revolutionize how these transformations are performed, particularly on an industrial scale. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and easier scalability. nih.govillinois.edu

Researchers have successfully implemented borylation reactions in flow reactors, including processes that are difficult to control in batch, such as those requiring cryogenic temperatures or involving highly reactive intermediates. wiley-vch.de For example, lithiation-borylation sequences have been adapted to flow systems, allowing for the generation of kilogram quantities of boronate products with residence times on the order of seconds. wiley-vch.de The ability to operate at temperatures above the solvent's boiling point by pressurizing the system allows for accelerated reaction rates and improved efficiency. illinois.edu

Flow chemistry also facilitates high-throughput screening and optimization of reaction conditions. illinois.edu Automated flow systems can rapidly vary parameters such as temperature, pressure, residence time, and reagent stoichiometry, allowing for the swift identification of optimal conditions with minimal material consumption.

The future will see a wider adoption of flow chemistry for the synthesis and functionalization of molecules using B₂pin₂. This will not only make the processes safer and more efficient but will also enable the on-demand production of complex organoboron compounds. The combination of flow chemistry with in-line purification and analysis techniques will pave the way for fully automated, multi-step syntheses involving diboration reactions. durham.ac.uk

Q & A

Basic: What synthetic routes are commonly employed for 1,2-Bis((pinacolato)boryl)ethane, and how is purity ensured?

Answer:

this compound is typically synthesized via transition-metal-catalyzed borylation of ethane derivatives. For example, copper-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ or Ar atmosphere) can yield the compound. Key steps include:

- Catalytic System : Use of Cu(I) or Cu(II) catalysts with ligands like 1,10-phenanthroline to facilitate oxidative addition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from toluene/hexane) ensures high purity (>95%). Monitor via ¹¹B NMR (δ ~30 ppm for pinacolato-boryl groups) and ¹H/¹³C NMR for ethane backbone integrity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Protective Equipment : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation of dust/aerosols .

- Waste Management : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential boron leaching .

- Storage : Store under argon at –20°C in flame-resistant cabinets to prevent moisture absorption and degradation .

Advanced: How does this compound participate in enantioselective C–C bond formation?

Answer:

The compound acts as a boryl nucleophile in Ir- or Pd-catalyzed allylic substitutions. For example:

- Iridium Catalysis : (dmpe)Ir(COD)Cl complexes enable β-borylation of allylic carbonates. The ethane backbone’s rigidity enhances stereocontrol, achieving >90% ee in some cases .

- Mechanistic Insight : DFT studies suggest a seven-coordinate Ir(V) intermediate forms during oxidative addition, with ligand steric effects dictating enantioselectivity .

- Optimization : High-throughput screening (e.g., varying solvents from THF to dioxane) improves turnover numbers (TONs) up to 170 at 150°C .

Advanced: Can computational modeling predict reactivity in catalytic cycles involving this compound?

Answer:

Yes. Density Functional Theory (DFT) models elucidate:

- Oxidative Addition Barriers : Soft ligands (e.g., dmpe) lower activation energy by polarizing the metal center, favoring B–C bond cleavage .

- Steric Effects : Bulky pinacolato groups hinder undesired side reactions (e.g., homocoupling) by creating a shielded boryl moiety .

- Reaction Pathways : Molecular dynamics simulations predict solvent effects (e.g., toluene vs. DMF) on reaction rates and selectivity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹¹B NMR : A singlet at δ 28–32 ppm confirms the presence of tetracoordinated boron .

- ¹H NMR : Ethane protons appear as a triplet (~δ 1.2 ppm, J = 7 Hz), while pinacol methyl groups resonate as a singlet (~δ 1.0 ppm) .

- IR Spectroscopy : B–O stretches at 1340–1380 cm⁻¹ validate the pinacolato ligand .

Advanced: What strategies mitigate competing pathways in its use for polyboronation reactions?

Answer:

- Ligand Design : Chelating bis(phosphine) ligands (e.g., dppe) suppress β-hydride elimination, a common side reaction in Pd-catalyzed systems .

- Temperature Control : Lower reaction temperatures (–40°C to 0°C) favor kinetic over thermodynamic products .

- Additives : LiOtBu or Cs₂CO₃ enhance borylation efficiency by activating the boron reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.